molecular formula C14H20N2O3S2 B2592334 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396870-50-0

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2592334
CAS No.: 1396870-50-0
M. Wt: 328.45
InChI Key: MJNXQIDXZDSQBX-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound characterized by the presence of hydroxyl, methylsulfanyl, and ethanediamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methylsulfanyl groups may play a role in its reactivity and binding to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethanediamide derivatives with different substituents, such as:

  • N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]methanesulfonamide
  • 2-Hydroxy-2-[3-(methylsulfanyl)propyl]succinate

Uniqueness

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-5-4-6-11(7-10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXQIDXZDSQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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